

# Application Note: HPLC Analysis of 3-[(Ethylamino)methyl]phenol

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## Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040

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## Introduction

**3-[(Ethylamino)methyl]phenol** is a phenolic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active molecules. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the determination of **3-[(Ethylamino)methyl]phenol**. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.

## Analytical Method

A reversed-phase HPLC method with UV detection was developed to provide a rapid and accurate means of analyzing **3-[(Ethylamino)methyl]phenol**.

## Experimental Protocol

### 1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Chemicals and Reagents:

- **3-[(Ethylamino)methyl]phenol** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)

## 2. Preparation of Solutions

- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-[(Ethylamino)methyl]phenol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

## 3. HPLC Conditions

The separation and quantification are achieved using the following chromatographic conditions:

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile : Water (0.1% H <sub>3</sub> PO <sub>4</sub> ) (30:70 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30 °C
Detection	UV at 272 nm
Run Time	10 minutes

#### 4. Sample Preparation

For analysis of bulk drug substance, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For formulated products, a suitable extraction method may be required to isolate the analyte from excipients, followed by dilution with the mobile phase. All sample solutions should be filtered through a 0.45  $\mu$ m syringe filter before injection.

## Quantitative Data Summary

The following tables summarize the performance characteristics of the developed HPLC method.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	$\leq 2.0$	1.2
Theoretical Plates	$\geq 2000$	5500
Retention Time (min)	-	$\sim 4.5$

Table 2: Method Validation Parameters

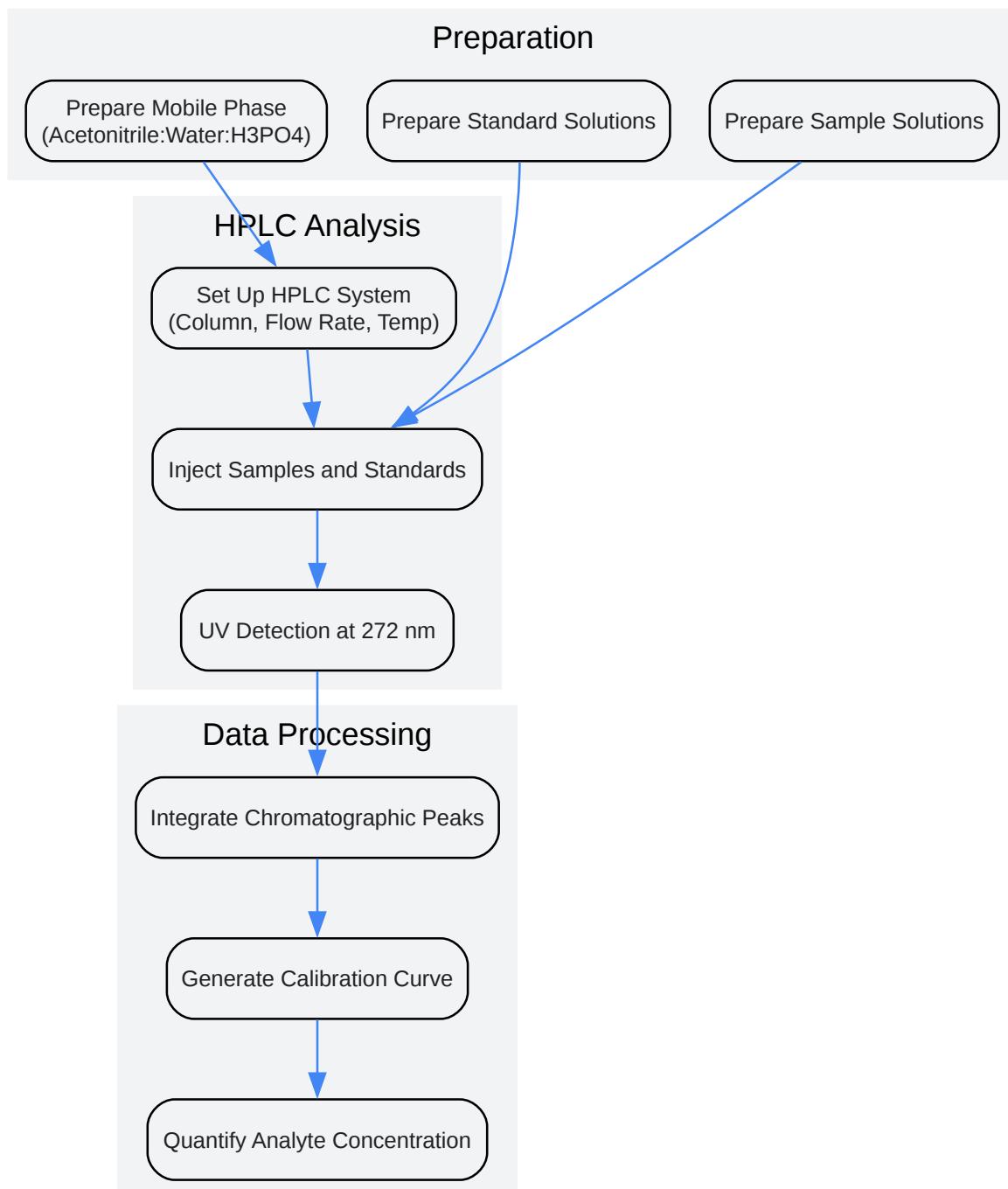
Parameter	Result
Linearity ( $\mu\text{g/mL}$ )	1 - 100
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.7 $\mu\text{g/mL}$
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of **3-[(Ethylamino)methyl]phenol**.

## HPLC Analysis Workflow for 3-[(Ethylamino)methyl]phenol

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Caption: Workflow for the HPLC analysis of **3-[(Ethylamino)methyl]phenol**.

## Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the quantitative analysis of **3-[(Ethylamino)methyl]phenol**. The method is linear, precise, and accurate over the specified concentration range. This protocol provides a valuable tool for quality control and research applications involving this compound.

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